molecular formula C10H12O B14152960 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- CAS No. 86105-40-0

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro-

Katalognummer: B14152960
CAS-Nummer: 86105-40-0
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: NDZKBCKGQBZZFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C10H14O. It is a bicyclic compound that features a methano bridge, making it structurally unique. This compound is also known by other names such as octahydro-4,7-methano-1H-indene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the Diels-Alder reaction is carried out under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro- is unique due to its specific structural features, including the methano bridge and the ketone functional group.

Eigenschaften

CAS-Nummer

86105-40-0

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

tricyclo[5.2.1.02,6]dec-8-en-3-one

InChI

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2

InChI-Schlüssel

NDZKBCKGQBZZFM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2C1C3CC2C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.